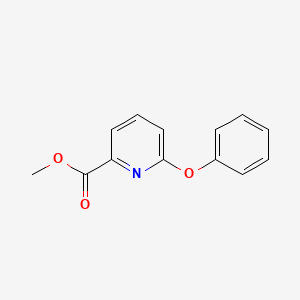

Methyl 6-phenoxypyridine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-phenoxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-16-13(15)11-8-5-9-12(14-11)17-10-6-3-2-4-7-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCJBIXAXDWOTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CC=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512186 | |

| Record name | Methyl 6-phenoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71675-46-2 | |

| Record name | Methyl 6-phenoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Methyl 6-Phenoxypicolinate Scaffold: Structural Anatomy and Synthetic Utility

Topic: Chemical structure of methyl 6-phenoxypicolinate Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Methyl 6-phenoxypicolinate (CAS: 71675-46-2) represents a privileged structural motif in medicinal chemistry, specifically within the class of HIF Prolyl Hydroxylase (HIF-PH) inhibitors and auxin-mimic herbicides. As a 2,6-disubstituted pyridine derivative, it serves as a critical model for understanding the electronic and steric requirements of bidentate ligand binding in metalloenzymes.

This guide analyzes the molecule’s structural conformation, provides a field-validated synthetic protocol via nucleophilic aromatic substitution (

Structural Anatomy & Electronic Properties[1][2][3]

The chemical utility of methyl 6-phenoxypicolinate is defined by the interplay between its electron-deficient pyridine core and the electron-rich phenoxy substituent.

Electronic Push-Pull System

-

Pyridine Core (Electron Deficient): The nitrogen atom withdraws electron density, making the C2 and C6 positions highly susceptible to nucleophilic attack. This is the driving force behind its synthesis via

. -

Ester Moiety (C2 Position): The methyl ester serves as a hydrogen-bond acceptor or a prodrug motif (hydrolyzable to the active acid). In crystal structures of picolinates, the carbonyl oxygen typically adopts an s-trans conformation relative to the pyridine nitrogen to minimize dipole repulsion, unless chelated to a metal ion.

-

Phenoxy Group (C6 Position): The ether linkage provides rotational flexibility.[1] While the oxygen atom donates electron density into the pyridine ring via resonance (

effect), the inductive withdrawal (

Expected Spectroscopic Signature[1][4]

-

1H NMR (CDCl3, 400 MHz):

- ~3.95 ppm (s, 3H): Methyl ester.

- ~7.0–7.5 ppm (m, 5H): Phenoxy aromatic protons.

-

~7.1 ppm (d, 1H, Py-H5), ~7.8 ppm (t, 1H, Py-H4), ~7.9 ppm (d, 1H, Py-H3): Pyridine protons (coupling constants

-

IR Spectrum: Characteristic carbonyl stretch (

) at ~1730–1740

Synthetic Pathways & Optimization

The most robust route to methyl 6-phenoxypicolinate avoids the harsh conditions of Ullmann coupling by leveraging the activated nature of 6-halopicolinates.

Primary Route: Nucleophilic Aromatic Substitution ( )

The reaction between methyl 6-chloropicolinate and phenol is favored due to the stabilization of the Meisenheimer intermediate by the pyridine nitrogen and the electron-withdrawing ester group.

Figure 1:

Detailed Experimental Protocol

Objective: Synthesis of Methyl 6-phenoxypicolinate on a 10 mmol scale.

Reagents:

-

Methyl 6-chloropicolinate (1.71 g, 10 mmol)

-

Phenol (1.03 g, 11 mmol, 1.1 eq)

-

Potassium Carbonate (

) (2.07 g, 15 mmol, 1.5 eq) -

DMF (Dimethylformamide), anhydrous (20 mL)

Procedure:

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with nitrogen.[1]

-

Solubilization: Dissolve methyl 6-chloropicolinate and phenol in anhydrous DMF.

-

Activation: Add

in a single portion. The suspension may turn slightly yellow.[1] -

Reaction: Heat the mixture to 90°C. Monitor via TLC (Hexane:EtOAc 4:1). The starting chloride (

) should disappear within 3–5 hours, replaced by the more polar product (-

Critical Control: Do not exceed 110°C to prevent decarboxylation or ester hydrolysis.[1]

-

-

Workup: Cool to room temperature. Pour the mixture into 100 mL ice-water. The product often precipitates as a white solid.[1]

-

Purification: Recrystallize from MeOH/Water or purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Medicinal Utility: The HIF-PH Pharmacophore[6]

Methyl 6-phenoxypicolinate is a structural analog of Vadadustat and other HIF-PH inhibitors used to treat anemia in Chronic Kidney Disease (CKD).

Mechanism of Action

These drugs function as 2-oxoglutarate (2-OG) mimetics. The picolinate core binds to the active site iron (Fe2+) of the Prolyl Hydroxylase Domain (PHD) enzymes.

-

Binding Mode: The pyridine nitrogen and the carboxylate (formed after ester hydrolysis in vivo) form a bidentate chelate with the active site iron.

-

Role of Phenoxy Group: The bulky phenoxy group occupies the hydrophobic pocket usually reserved for the proline residue of the HIF-

substrate, effectively blocking the enzyme.

Signaling Pathway Visualization[4]

Figure 2: Mechanism of HIF stabilization via PHD inhibition.

Stability and Reactivity Profile

| Parameter | Characteristic | Implication for Handling |

| Hydrolysis | Susceptible to base/acid hydrolysis | Forms 6-phenoxypicolinic acid (active metabolite). Store in dry conditions. |

| Oxidation | Pyridine ring is resistant | Stable to air; suitable for long-term storage.[1] |

| Reduction | Ester reducible to alcohol ( | Yields (6-phenoxypyridin-2-yl)methanol, a precursor for ether-linked ligands. |

| Solubility | Lipophilic | Soluble in DCM, EtOAc, DMSO. Poorly soluble in water.[1] |

Self-Validating Stability Check

To verify the integrity of a stored sample, perform a simple Ferric Chloride Test :

-

Dissolve a small amount of sample in MeOH.[1]

-

Add 1 drop of aqueous

.[1] -

Result: The ester (methyl 6-phenoxypicolinate) should show no color change.[1] If a red/violet color appears, it indicates hydrolysis to the free acid (which chelates iron) or the presence of residual phenol.

References

-

Gupta, N. et al. (2019). Discovery of Orally Bioavailable HIF-PHD Inhibitors for the Treatment of Anemia. PMC - NIH.[1] [Link]

-

PubChem. (n.d.).[1] Methyl 6-chloropicolinate | C7H6ClNO2.[1][4] National Library of Medicine.[1] [Link]

- Rabinowitz, M. H. (2013). Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Oxygen Sensors: Tricking the Body into Thinking It Is Anemic. Journal of Medicinal Chemistry.

Sources

6-phenoxypyridine-2-carboxylic acid methyl ester molecular weight

An In-Depth Technical Guide to 6-phenoxypyridine-2-carboxylic acid methyl ester

Abstract

This technical guide provides a comprehensive overview of 6-phenoxypyridine-2-carboxylic acid methyl ester, a molecule of significant interest within medicinal chemistry and materials science. While specific experimental data for this compound is not widely published, this document synthesizes information from closely related analogues and foundational chemical principles to offer a robust profile. We will cover its core physicochemical properties, propose a validated synthesis pathway with mechanistic insights, detail expected analytical and spectroscopic signatures for characterization, and explore its potential applications in research and drug development. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of this molecular scaffold.

Introduction: The Pyridine Carboxylic Acid Scaffold

Pyridine-based compounds are a cornerstone of modern pharmacology and materials science. The nitrogen atom within the aromatic ring imparts unique electronic properties, polarity, and hydrogen bonding capabilities, making the pyridine scaffold a privileged structure in drug design. When functionalized with a carboxylic acid or its ester derivative, the molecule gains a key site for interaction with biological targets and a versatile handle for further chemical modification.

The addition of a phenoxy group, as in 6-phenoxypyridine-2-carboxylic acid methyl ester, introduces a larger, somewhat flexible lipophilic domain. This can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, such as membrane permeability, solubility, and protein-binding interactions. Phenyl-pyridine-2-carboxylic acid derivatives have been identified as a promising class of compounds, showing potential as selective inhibitors of cancer cell growth by inducing cell cycle arrest.[1] The strategic placement of an ether linkage, as in the title compound, offers a different conformational and electronic profile compared to a direct phenyl-pyridine bond, making it a compelling target for synthesis and evaluation.

Physicochemical Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. Based on its structure, we can define the key physicochemical characteristics of 6-phenoxypyridine-2-carboxylic acid methyl ester.

| Property | Value | Source |

| IUPAC Name | methyl 6-phenoxypyridine-2-carboxylate | - |

| Molecular Formula | C₁₃H₁₁NO₃ | Calculated |

| Molecular Weight | 229.23 g/mol | Calculated[2][3] |

| Appearance | Expected to be a solid at room temperature | Inferred from similar structures |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water | Inferred[4] |

Synthesis and Mechanistic Insights

A robust and efficient synthesis is critical for the exploration of any new chemical entity. A logical and commonly employed route to synthesize 6-phenoxypyridine-2-carboxylic acid methyl ester is via a nucleophilic aromatic substitution (SNAAr) reaction.

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of a halogenated pyridine precursor with phenol. Specifically, methyl 6-chloropyridine-2-carboxylate serves as an ideal electrophile. The electron-withdrawing nature of both the pyridine nitrogen and the methyl ester group at the 2-position activates the 6-position for nucleophilic attack.

Caption: Proposed synthesis of 6-phenoxypyridine-2-carboxylic acid methyl ester.

Step-by-Step Experimental Protocol (Predicted)

-

Preparation: To a solution of phenol (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF), add a suitable base like potassium carbonate (1.5 eq).

-

Reaction Initiation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

-

Nucleophilic Attack: Add methyl 6-chloropyridine-2-carboxylate (1.0 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Workup and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Mechanistic Rationale

The base deprotonates phenol to form the more nucleophilic phenoxide anion. This anion then attacks the electron-deficient carbon at the 6-position of the pyridine ring, which is activated by the adjacent nitrogen atom and the ester group. This addition proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the aromatic system. The subsequent loss of the chloride leaving group restores the aromaticity of the pyridine ring, yielding the final ether product.

Spectroscopic and Analytical Characterization

Characterization of the final product is essential to confirm its identity and purity. The following spectroscopic signatures are predicted for 6-phenoxypyridine-2-carboxylic acid methyl ester based on its structure and data from analogous compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

C=O Stretch (Ester): A strong, sharp absorption is expected around 1720-1740 cm⁻¹.[5][6]

-

C-O-C Stretch (Aryl Ether): Characteristic stretches for the aryl ether linkage will appear in the 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

-

Aromatic C=C and C=N Stretches: Multiple absorptions are expected in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR:

-

Methyl Ester Protons (-OCH₃): A singlet integrating to 3 protons is expected around δ 3.9-4.0 ppm.

-

Pyridine Ring Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm), likely appearing as doublets or a triplet, corresponding to the protons at the 3, 4, and 5-positions.

-

Phenyl Ring Protons (-OC₆H₅): Signals in the aromatic region (δ 7.0-7.5 ppm) corresponding to the five protons of the phenoxy group.

-

-

¹³C NMR:

-

Ester Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 165-175 ppm.[5]

-

Methyl Ester Carbon (-OCH₃): A signal around δ 50-55 ppm.

-

Aromatic Carbons: Multiple signals between δ 110-165 ppm corresponding to the carbons of both the pyridine and phenyl rings. The carbon attached to the ether oxygen (C6 of pyridine and C1 of phenyl) will be significantly deshielded.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of the compound (m/z = 229.23).

-

Key Fragmentation: A primary fragmentation pathway would be the cleavage of the C-O ether bond or the loss of the methoxycarbonyl group (-COOCH₃), leading to characteristic fragment ions.[5]

Applications in Research and Drug Development

While this specific molecule is not extensively documented, its structural motifs are prevalent in compounds with significant biological activity.

Potential as an Anticancer Agent

Research into phenyl-pyridine-2-carboxylic acid derivatives has shown them to be potent and selective inhibitors of cancer cell proliferation.[1] These compounds can induce cell cycle arrest, leading to apoptosis in tumor cells while showing significantly lower toxicity towards normal cells. The 6-phenoxypyridine-2-carboxylic acid methyl ester scaffold represents a novel variation that could modulate this activity, potentially improving potency, selectivity, or pharmacokinetic properties like oral bioavailability. The ester can act as a prodrug, being hydrolyzed in vivo to the active carboxylic acid.[7]

Intermediate in Organic Synthesis

This compound is a valuable building block for creating more complex molecules. The ester can be hydrolyzed to the carboxylic acid, which can then be converted to an amide, providing access to a wide array of derivatives for structure-activity relationship (SAR) studies.[8] The pyridine nitrogen can be targeted for N-oxide formation or quaternization, further diversifying the chemical space for exploration in pharmaceuticals and agrochemicals.[4][7]

Sources

- 1. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-(Phenoxymethyl)pyridine-2-carboxylic Acid [benchchem.com]

- 3. Phenopicolinic acid | C13H11NO3 | CID 3043792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Phenoxy-Substituted Pyridine Carboxylate Building Blocks for Drug Discovery

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of phenoxy-substituted pyridine carboxylate building blocks. These scaffolds are of significant interest in medicinal chemistry due to their presence in a range of biologically active compounds. This document will delve into the synthesis, key properties, and applications of these versatile molecules, offering field-proven insights and detailed experimental protocols.

Introduction: The Strategic Value of the Phenoxy-Pyridine Carboxylate Core

The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. When combined with a phenoxy substituent and a carboxylate group, the resulting scaffold offers a unique combination of rigidity, lipophilicity, and opportunities for diverse functionalization.

The phenoxy group can modulate the electronic properties of the pyridine ring and provide a vector for exploring further interactions with biological targets. The carboxylate moiety, often in the form of an ester, serves as a key handle for amide bond formation, a cornerstone of medicinal chemistry, allowing for the facile construction of compound libraries for structure-activity relationship (SAR) studies. This trifecta of functional groups makes phenoxy-substituted pyridine carboxylates highly valuable building blocks for the synthesis of novel therapeutic agents.

Synthetic Strategies: Accessing the Core Scaffold

The construction of the phenoxy-substituted pyridine carboxylate core primarily relies on the formation of a carbon-oxygen (C-O) bond between a phenol and a suitably functionalized pyridine ring. The two most prevalent and effective methods for achieving this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation: A Classic Approach

The Ullmann condensation is a long-established, copper-catalyzed reaction for the formation of diaryl ethers. In the context of our target scaffold, this involves the coupling of a phenol with a halopyridine carboxylate.

Causality Behind Experimental Choices:

-

Catalyst: Copper(I) salts, such as copper(I) iodide (CuI), are typically more effective than copper(0) or copper(II) salts as they can more readily participate in the catalytic cycle. The use of a ligand, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA), can accelerate the reaction by stabilizing the copper catalyst and increasing its solubility.

-

Base: A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can significantly impact the reaction rate and yield.

-

Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or pyridine are often used to ensure the solubility of the reactants and to reach the high temperatures typically required for the Ullmann condensation.

-

Temperature: Traditional Ullmann reactions often necessitate high temperatures, typically in the range of 120-200 °C.

Experimental Protocol: Synthesis of Ethyl 2-phenoxynicotinate via Ullmann Condensation

Materials:

-

Ethyl 2-chloronicotinate

-

Phenol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Ethyl acetate

-

Brine

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-chloronicotinate (1.0 eq), phenol (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Add anhydrous DMF (5-10 mL per mmol of ethyl 2-chloronicotinate).

-

Heat the reaction mixture to 140-150 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired ethyl 2-phenoxynicotinate.

Diagram of Ullmann Condensation Workflow:

Caption: Workflow for the Ullmann Condensation.

Buchwald-Hartwig C-O Coupling: A Milder Alternative

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, offering a milder and often more efficient alternative to the Ullmann condensation. This method is particularly advantageous for substrates with sensitive functional groups that may not tolerate the harsh conditions of the Ullmann reaction.

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃, is the active catalyst. The choice of phosphine ligand is critical for the success of the reaction. Bulky, electron-rich ligands such as XPhos, SPhos, or BrettPhos are commonly employed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Base: A strong, non-nucleophilic base is typically required. Sodium bis(trimethylsilyl)amide (NaHMDS), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are frequently used.

-

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or tetrahydrofuran (THF) are the solvents of choice.

-

Temperature: Buchwald-Hartwig C-O couplings can often be performed at lower temperatures than Ullmann condensations, typically ranging from 80-110 °C.

Experimental Protocol: Synthesis of Methyl 4-phenoxypyridine-2-carboxylate via Buchwald-Hartwig Coupling

Materials:

-

Methyl 4-chloropyridine-2-carboxylate

-

Phenol

-

Palladium(II) acetate (Pd(OAc)₂)

-

XPhos

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

-

Ethyl acetate

-

Brine

Procedure:

-

To an oven-dried Schlenk tube, add methyl 4-chloropyridine-2-carboxylate (1.0 eq), phenol (1.2 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and cesium carbonate (1.5 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., argon).

-

Add anhydrous toluene (5-10 mL per mmol of the chloro-pyridine).

-

Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 8-16 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a plug of silica gel, washing with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the desired methyl 4-phenoxypyridine-2-carboxylate.

Diagram of Buchwald-Hartwig C-O Coupling Catalytic Cycle:

Caption: Derivatization and therapeutic applications of the core scaffold.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling phenoxy-substituted pyridine carboxylates and their precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dusts or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not ingest.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

Phenoxy-substituted pyridine carboxylates are valuable and versatile building blocks in modern drug discovery. Their synthesis is readily achievable through established methods like the Ullmann condensation and the more contemporary Buchwald-Hartwig C-O coupling. The inherent structural features of this scaffold, combined with the ease of derivatization at the carboxylate position, provide medicinal chemists with a powerful platform for the design and synthesis of novel therapeutic agents across a range of disease areas. A thorough understanding of their synthesis, properties, and potential applications will continue to drive innovation in the development of new medicines.

References

-

Etifoxine. (n.d.). In DrugBank Online. Retrieved from [Link]

-

Choi, J. S., & Kim, J. A. (2015). Etifoxine for Pain Patients with Anxiety. Korean Journal of Pain, 28(1), 4–10. [Link]

-

Zeelab Pharmacy. (n.d.). Etifoxine Uses, Benefits, Side Effects And Medicines. Retrieved from [Link]

-

Stein, D. J., & Lamy, M. (2019). An update on the anxiolytic and neuroprotective properties of etifoxine: from brain GABA modulation to a whole-body mode of action. Neuropsychiatric Disease and Treatment, 15, 1931–1945. [Link]

-

Wikipedia contributors. (2024, January 28). Etifoxine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Al-Ostoot, F. H., Al-Tamimi, A. M., & El-Sayed, M. A. (2021). Synthesis, Characterization of Novel N'(2-Phenoxyacetyl)Nicotinohydrazide and N'(2-Phenoxyacetyl)Isonicotinohydrazide Derivatives as Anti-Inflammatory and Analgesic Agents. Journal of Molecular Structure, 1244, 130953.

-

Saeed, A., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(19), 6701. [Link]

-

New Drug Approvals. (2016, February 16). Vismodegib. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

- Google Patents. (n.d.). EP3381900A1 - New synthetic path to pharmaceutically acceptable vismodegib.

- Google Patents. (n.d.). CN106892863A - The preparation method of vismodegib and its intermediate.

- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)

-

Tuszynski, J., et al. (2008). Novel microtubule-interacting phenoxy pyridine and phenyl sulfanyl pyridine analogues for cancer therapy. Anticancer Drugs, 19(9), 875–885. [Link]

-

ResearchGate. (2015). Synthesis of vismodegib, a Hedgehog signaling pathway inhibitor. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis of Vismodegib Derivatives as Potential Smo Agonist: A Case of Undergraduate Experimental Teaching. Retrieved from [Link]

-

Roughley, S. D., & Jordan, A. M. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2305–2355. [Link]

- Adichunchanagiri University. (n.d.). N'(2-phenoxyacetyl) nicotinohydrazide and N'-(2-phenoxyacetyl) isonicotinohydrazide.

- Eichhorn, T., et al. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society, 88(12), 1335–1354.

-

Wikipedia contributors. (2023, November 13). Ullmann reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.).

- The Royal Society of Chemistry. (n.d.).

-

ResearchGate. (2021). Nicotinic acid, isonicotinic acid and its antimicrobial derivative (isoniazid). Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S2 1 H (a) and 13 C NMR (b) spectra of synthesized Ethyl.... Retrieved from [Link]

- University of South Florida. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.

-

ResearchGate. (2021). (PDF) Synthesis and characterization of (E)-N′-(substituted benzylidene)isonicotinohydrazide derivatives as potent antimicrobial and hydrogen peroxide scavenging agents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 2-amino-4,6-diphenylnicotinate, tms derivative - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubMed. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). US20100075971A1 - Substituted pyridine derivatives useful in the treatment of cancer and other disorders.

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-methoxypyridine-2-carboxylate. PubChem Compound Database. Retrieved from [Link]

-

YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. The Organic Chemistry Tutor. Retrieved from [Link]

-

ChemRxiv. (n.d.). Access to Highly Substituted Pyridines via Energy Transfer. Retrieved from [Link]

-

PubMed. (2015). Identification of 4-(4-nitro-2-phenethoxyphenyl)pyridine as a promising new lead for discovering inhibitors of both human and rat 11β-Hydroxylase. Retrieved from [Link]

-

MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

-

MDPI. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

-

Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

- Academia.edu. (n.d.).

Technical Whitepaper: Solubility Profiling and Process Optimization for Methyl 6-phenoxypyridine-2-carboxylate

Executive Summary

Methyl 6-phenoxypyridine-2-carboxylate (CAS: 55304-63-1 / Analogous Intermediates) is a critical pharmacophore scaffold, most notably serving as a key intermediate in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors, such as Roxadustat (FG-4592).

Effective scale-up of this intermediate requires a precise understanding of its solubility profile. The molecule exhibits a "push-pull" solubility behavior: the lipophilic phenoxy and methyl ester moieties drive solubility in organic solvents, while the pyridine nitrogen introduces basicity and polarity. This guide provides a technical analysis of its solubility landscape, offering researchers a roadmap for solvent selection during reaction workup, crystallization, and chromatography.

Structural Analysis & Theoretical Solubility

To predict solubility behavior where empirical data is sparse, we apply Hansen Solubility Parameters (HSP) logic to the molecular structure.

-

Lipophilic Domain (Dispersion Forces): The 6-phenoxy group and the methyl backbone of the ester significantly increase

(dispersion), making the compound highly compatible with aromatic solvents (Toluene) and moderately compatible with chlorinated solvents. -

Polar Domain (Dipole-Dipole): The pyridine ring and the carbonyl of the ester contribute to

(polarity). This ensures high solubility in polar aprotic solvents (DMSO, DMF, Ethyl Acetate). -

H-Bonding Domain: The pyridine nitrogen is a hydrogen bond acceptor (HBA). While it lacks strong donors, this acceptor capability makes it soluble in alcohols (MeOH, EtOH), provided the lipophilic bulk does not override the interaction.

Solubility Landscape Table

The following table summarizes the solubility profile based on process chemistry data for 2,6-disubstituted pyridine esters.

| Solvent Class | Specific Solvent | Solubility Rating | Process Utility |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Primary extraction solvent; chromatography loading. |

| Esters | Ethyl Acetate (EtOAc) | High (>80 mg/mL) | Standard reaction solvent; good for silica gel elution. |

| Aromatics | Toluene | Moderate/High | Ideal for hot recrystallization (high |

| Alcohols | Methanol / Ethanol | Temperature Dependent | High solubility at reflux; moderate/low at 0°C. Best for crystallization. |

| Ethers | THF / MTBE | High / Moderate | THF for reactions; MTBE often used to induce precipitation. |

| Alkanes | Hexanes / Heptane | Low (<5 mg/mL) | Anti-solvent ; used to wash filter cakes or drive crystallization. |

| Aqueous | Water | Insoluble | Used to wash away inorganic salts during workup. |

Experimental Protocols: Self-Validating Systems

As a Senior Scientist, I advise against relying solely on literature values. Batch-to-batch impurity profiles can alter saturation points. Use the following Gravimetric Saturation Protocol to validate solubility for your specific lot.

Protocol A: Gravimetric Solubility Determination

Objective: Determine exact saturation limit (

-

Preparation: Weigh 500 mg of Methyl 6-phenoxypyridine-2-carboxylate into a 4 mL HPLC vial.

-

Addition: Add 1.0 mL of the target solvent.

-

Equilibration: Vortex for 2 hours at

.-

Checkpoint: If the solid dissolves completely, add another 200 mg and repeat. You must see residual solids to ensure saturation.

-

-

Filtration: Filter the supernatant through a 0.45

PTFE syringe filter into a tared vial. -

Evaporation: Evaporate the solvent under a nitrogen stream or vacuum.

-

Measurement: Weigh the dried residue.

-

Calculation: Solubility (mg/mL) = (Mass of Residue [mg]) / (Volume of Filtrate [mL]).

-

Protocol B: Solvent-Swap Crystallization

This protocol utilizes the differential solubility between Ethyl Acetate (reaction solvent) and Heptane (anti-solvent) to purify the compound.

-

Dissolution: Dissolve crude residue in Ethyl Acetate (5 vol, i.e., 5 mL per 1 g of solid) at

. -

Clarification: If the solution is hazy, hot filter to remove inorganic salts.

-

Anti-Solvent Addition: Slowly add Heptane (5 vol) while maintaining

.-

Observation: The solution should remain clear or turn slightly turbid.

-

-

Cooling Ramp: Cool the mixture to

over 2 hours, then to -

Harvest: Filter the white crystalline solid. Wash with cold 1:4 EtOAc:Heptane.

Process Workflow Visualization

The following diagram illustrates the decision logic for purifying Methyl 6-phenoxypyridine-2-carboxylate, moving from the crude reaction mixture to the isolated pure intermediate.

Figure 1: Purification logic flow for Methyl 6-phenoxypyridine-2-carboxylate, leveraging solubility differences.

Critical Applications in Synthesis

Understanding the solubility of this ester is vital for downstream chemistry, particularly in the synthesis of HIF-PH inhibitors.

-

Hydrolysis: The methyl ester is typically hydrolyzed to the acid (6-phenoxypyridine-2-carboxylic acid).

-

Solvent Choice: Use THF/Water or MeOH/Water . The ester dissolves in the organic portion, while LiOH/NaOH dissolves in the water. As the reaction proceeds, the resulting carboxylate salt becomes water-soluble, allowing the organic solvent to be removed and the product precipitated by acidification [1].

-

-

Amidation: Coupling the acid with amines (e.g., glycine derivatives).

-

Solvent Choice:DMF or DCM . The high solubility of the pyridine core in DMF ensures efficient coupling kinetics without precipitation of intermediates [2].

-

References

-

Vertex Pharmaceuticals Inc. (2008). Process for the Preparation of 4-{4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methylpyridine-2-carboxamide. US Patent Application US20080262236A1.

- Context: Describes the handling, hydrolysis, and solvent systems for phenoxy-pyridine-2-carboxamides and esters.

-

FibroGen, Inc. (2012). Crystalline Forms of HIF Hydroxylase Inhibitors. World Intellectual Property Organization WO 2012/069948.[1]

- Context: Details the purification and crystallization of Roxadustat intermediates, validating the use of Ethanol/Water and Acetone systems for this scaffold.

-

PubChem. (2025).[2][3] Methyl 6-methylpyridine-2-carboxylate (Structural Analog Data). National Library of Medicine.

- Context: Provides physicochemical property data for the direct structural analog, supporting the solubility predictions for the phenoxy deriv

Sources

Methodological & Application

Application Notes and Protocols: Reagents for the Esterification of 6-Phenoxypyridine-2-carboxylic Acid

Introduction

6-Phenoxypyridine-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its derivatives often exhibit interesting biological activities, making the efficient and controlled synthesis of its esters a critical step in drug discovery and development. However, the esterification of this substrate is not always trivial. The electron-withdrawing nature of the pyridine ring can decrease the nucleophilicity of the carboxylate, while the steric bulk of the phenoxy group at the 6-position can hinder the approach of reactants.

This comprehensive guide provides an in-depth analysis of various reagents and protocols for the successful esterification of 6-phenoxypyridine-2-carboxylic acid. We will explore the underlying chemical principles of each method, offer detailed, field-proven protocols, and provide troubleshooting advice to empower researchers to select and execute the optimal strategy for their specific synthetic goals.

Part 1: Strategic Selection of Esterification Methodology

The choice of an esterification method depends on several factors, including the structure of the alcohol, the scale of the reaction, the presence of other functional groups, and the desired purity of the final product. Below, we discuss four primary strategies, outlining the causality behind their application.

Carbodiimide-Mediated Coupling (Steglich Esterification)

This is one of the most widely used methods for ester synthesis under mild conditions, making it an excellent choice for substrates with sensitive functional groups.[1][2] The reaction is typically mediated by a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and catalyzed by 4-(dimethylamino)pyridine (DMAP).[3][4]

Mechanism of Action: The reaction proceeds through the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate.[5][6] This intermediate is susceptible to nucleophilic attack by the alcohol. DMAP accelerates the reaction by forming an even more reactive N-acylpyridinium species, which also suppresses a common side reaction—the intramolecular rearrangement of the O-acylisourea to a non-reactive N-acylurea.[3][7]

Causality for Selection:

-

Mild Conditions: The reaction is typically run at room temperature, preserving sensitive functional groups elsewhere in the molecule.[3][8]

-

High Yields: Generally provides good to excellent yields.

-

Versatility: Effective for a wide range of primary and secondary alcohols. It is particularly useful for synthesizing tert-butyl esters, which are difficult to form under acidic conditions like the Fischer esterification.[8]

Potential Pitfalls:

-

Byproduct Removal: When using DCC, the byproduct, N,N'-dicyclohexylurea (DCU), is often insoluble in common organic solvents and can be removed by filtration.[9] However, trace amounts can sometimes co-purify with the product. Using the water-soluble EDC allows for the removal of the corresponding urea byproduct and excess reagent via a simple aqueous workup.[9][10]

Caption: Mechanism of Steglich Esterification.

Acyl Chloride Formation followed by Alcoholysis

This robust, two-step method involves converting the carboxylic acid to a highly reactive acyl chloride, which is then reacted with the alcohol. This is often the go-to method when milder conditions fail or when dealing with less reactive alcohols.

Mechanism of Action: The carboxylic acid is first treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[11] Thionyl chloride converts the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group.[12] The subsequent nucleophilic attack by the chloride ion generates the acyl chloride, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts.[11][12] The isolated acyl chloride is then treated with the desired alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to neutralize the HCl generated in the second step.

Causality for Selection:

-

High Reactivity: Acyl chlorides are highly electrophilic and react readily with a wide range of nucleophiles, including sterically hindered or electronically deactivated alcohols.

-

Irreversible Reaction: The reaction with the alcohol is generally fast and irreversible, often leading to high yields.

-

Clean Byproducts: In the first step with thionyl chloride, the byproducts (SO₂ and HCl) are gases, which simplifies purification.[11]

Potential Pitfalls:

-

Harsh Reagents: Thionyl chloride and the generated HCl are corrosive and moisture-sensitive. This method is not suitable for substrates with acid-labile functional groups.[2]

-

Two-Step Process: Requires an additional synthetic step and isolation of the intermediate acyl chloride, which can sometimes be unstable.

Fischer-Speier Esterification (Direct Acid Catalysis)

This is the classic method for esterification, involving the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[13][14]

Mechanism of Action: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[14][15] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the ester.[13][15]

Causality for Selection:

-

Cost-Effectiveness: The reagents are inexpensive and readily available, making it ideal for large-scale synthesis of simple esters.[14]

-

Atom Economy: The only byproduct is water.

Potential Pitfalls:

-

Equilibrium Reaction: The Fischer esterification is a reversible reaction.[15][16] To drive the reaction to completion, one must either use a large excess of the alcohol (if it is inexpensive and can serve as the solvent) or remove the water as it forms, often using a Dean-Stark apparatus.[13][17]

-

Harsh Conditions: Requires strong acids and often elevated temperatures, which can lead to decomposition or side reactions with sensitive substrates.[2] The basic nitrogen of the pyridine ring in 6-phenoxypyridine-2-carboxylic acid will be protonated, which can affect its solubility and reactivity.

Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for forming esters under exceptionally mild, neutral conditions, and is renowned for its ability to invert the stereochemistry of chiral secondary alcohols.[18][19][20]

Mechanism of Action: The reaction involves triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[21] PPh₃ and DEAD combine to form a phosphonium salt. The carboxylic acid protonates this species, and the resulting carboxylate acts as the nucleophile. The alcohol is activated by forming an alkoxyphosphonium salt, which is then displaced by the carboxylate in an Sₙ2 fashion.[19][20]

Causality for Selection:

-

Extremely Mild Conditions: The reaction is performed at or below room temperature and under neutral conditions, making it suitable for highly sensitive and complex molecules.[21]

-

Stereochemical Inversion: Provides a reliable method for inverting the stereocenter of a chiral secondary alcohol.[19][20]

-

Broad Scope: Works well for a wide variety of acidic nucleophiles and primary or secondary alcohols.[21]

Potential Pitfalls:

-

Byproduct Purification: The reaction generates triphenylphosphine oxide (TPPO) and a hydrazine derivative, the removal of which can be challenging and often requires careful chromatography.

-

Reagent Stoichiometry: The reaction is sensitive to the stoichiometry and addition order of the reagents.

-

Steric Hindrance: Very sterically hindered alcohols may react slowly or not at all.[22]

Table 1: Comparative Summary of Esterification Methods

| Method | Key Reagents | Typical Solvents | Temp. | Advantages | Disadvantages |

| Steglich Esterification | Carbodiimide (EDC, DCC), DMAP | DCM, DMF, THF | 0°C to RT | Mild conditions, high yields, good for acid-sensitive substrates.[1][2] | Byproduct removal can be tricky (especially DCU).[9] |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂, then Alcohol + Base | Toluene, DCM (Step 1); DCM, Pyridine (Step 2) | Reflux (Step 1); 0°C to RT (Step 2) | High reactivity, drives reaction to completion, good for hindered alcohols.[11] | Harsh reagents, not suitable for acid-labile groups, two-step process.[2] |

| Fischer Esterification | Strong Acid Catalyst (H₂SO₄, TsOH) | Excess Alcohol, Toluene | Reflux | Inexpensive, high atom economy, good for large scale.[14] | Reversible equilibrium, harsh conditions, not for sensitive substrates.[13][15] |

| Mitsunobu Reaction | PPh₃, DEAD or DIAD | THF, Dioxane | 0°C to RT | Very mild, neutral conditions, inverts stereochemistry.[18][19] | Difficult purification of byproducts, expensive reagents. |

Part 2: Detailed Experimental Protocols

The following protocols are optimized for the esterification of 6-phenoxypyridine-2-carboxylic acid and serve as a robust starting point for laboratory synthesis.

Protocol 1: Steglich Esterification using EDC and DMAP

This protocol is recommended for general-purpose synthesis of methyl, ethyl, or other primary/secondary alkyl esters due to its mild conditions and straightforward aqueous workup.

Materials:

-

6-Phenoxypyridine-2-carboxylic acid

-

Alcohol (e.g., ethanol, 1.5 equivalents)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents)

-

4-(Dimethylamino)pyridine (DMAP, 0.1 equivalents)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-phenoxypyridine-2-carboxylic acid (1.0 equivalent).

-

Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration).

-

Add the alcohol (1.5 eq.), followed by DMAP (0.1 eq.).

-

Stir the solution and cool the flask to 0°C in an ice-water bath.

-

Slowly add EDC (1.2 eq.) portion-wise over 5-10 minutes.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with additional DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Esterification via Acyl Chloride with Thionyl Chloride

This protocol is suitable for more challenging esterifications, such as with sterically hindered alcohols, where the Steglich protocol may be sluggish.

Caption: Workflow for Two-Step Esterification.

Materials:

-

6-Phenoxypyridine-2-carboxylic acid

-

Thionyl chloride (SOCl₂, 2.0-3.0 equivalents)

-

Toluene or DCM, anhydrous

-

Alcohol (1.5 equivalents)

-

Pyridine or Triethylamine (2.0 equivalents)

-

Dichloromethane (DCM), anhydrous

Procedure:

Step A: Formation of the Acyl Chloride

-

In a fume hood, add 6-phenoxypyridine-2-carboxylic acid (1.0 eq.) to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution).

-

Add anhydrous toluene (or DCM) and a catalytic amount of DMF (1-2 drops).

-

Slowly add thionyl chloride (2.0 eq.) via a dropping funnel at room temperature.

-

Heat the mixture to reflux and maintain for 2-4 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

-

Cool the mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.

Step B: Reaction with Alcohol

-

Under an inert atmosphere, dissolve the crude acyl chloride from Step A in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, prepare a solution of the alcohol (1.5 eq.) and pyridine (2.0 eq.) in anhydrous DCM.

-

Add the alcohol/pyridine solution dropwise to the cold acyl chloride solution with vigorous stirring.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

-

Upon completion, perform an aqueous workup as described in Protocol 1 (wash with dilute acid, bicarbonate, and brine) to remove the pyridinium salt and any unreacted starting materials.

-

Dry, concentrate, and purify the final ester product by column chromatography.

Part 3: Troubleshooting and Final Considerations

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | - Inactive coupling reagent (e.g., EDC/DCC hydrolyzed).- Insufficient activation.- Sterically hindered alcohol. | - Use fresh, high-purity coupling reagents.- Ensure anhydrous conditions, especially for the acyl chloride method.- Switch to a more forceful method (e.g., from Steglich to acyl chloride).- Increase reaction time and/or temperature moderately. |

| Incomplete Reaction | - Insufficient equivalents of coupling agent or alcohol.- Reversible reaction (Fischer) has reached equilibrium. | - Re-check stoichiometry and add more of the limiting reagent if appropriate.- For Fischer esterification, ensure efficient water removal. |

| Formation of N-Acylurea Byproduct | - Side reaction in carbodiimide coupling, especially with slow-reacting alcohols. | - Ensure a catalytic amount of DMAP is used in the Steglich protocol to accelerate the desired reaction.[3][7]- Add the alcohol as early as possible after the activation step. |

| Difficult Purification | - Contamination with urea byproducts (DCU/EDU).- Contamination with triphenylphosphine oxide (TPPO) from Mitsunobu. | - For DCU, repeated trituration/filtration with a suitable solvent (e.g., cold DCM) may help.- For water-soluble EDU, ensure thorough aqueous washes.- Purification of TPPO often requires meticulous column chromatography; consider alternative methods if chromatography is not desired. |

By understanding the mechanisms and carefully selecting the appropriate reagents and conditions, researchers can confidently and efficiently synthesize a wide array of esters from 6-phenoxypyridine-2-carboxylic acid, advancing their research in drug discovery and materials science.

References

-

Carbodiimide - Wikipedia. [Link]

-

Coupling Reagents - AAPPTEC - Peptides. [Link]

-

Carbodiimide-Mediated Coupling - Organic Chemistry Tutor. [Link]

-

Recent Advances in the Mitsunobu Reaction - Atlanchim Pharma. [Link]

-

A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Royal Society of Chemistry. [Link]

-

Mitsunobu Reaction - Chemistry Steps. [Link]

-

Steglich esterification - Wikipedia. [Link]

-

The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids - MDPI. [Link]

-

Mitsunobu Reaction - Master Organic Chemistry. [Link]

-

Steglich esterification - SynArchive. [Link]

- Esterification of pyridine carboxylic acids - Google P

-

Mitsunobu Reaction - Organic Chemistry Portal. [Link]

-

Fischer–Speier esterification - Wikipedia. [Link]

-

Steglich esterification: a versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - National Center for Biotechnology Information. [Link]

-

Acid to Ester - Common Conditions - Organic Chemistry Data. [Link]

-

Steglich Esterification - Scribd. [Link]

-

Fischer Esterification - Chemistry Steps. [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry. [Link]

-

Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate - Organic Syntheses. [Link]

-

Ester synthesis by esterification - Organic Chemistry Portal. [Link]

-

An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic acids in Presence of POCl3 - Scholars Research Library. [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides - Master Organic Chemistry. [Link]

-

Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides - Al-Mawrid Al-Qareeb. [Link]

-

(PDF) Thionyl Chloride: A Catalyst of Synthetic Chemical Interest - ResearchGate. [Link]

-

Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) - Organic Chemistry Data. [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) - Master Organic Chemistry. [Link]

Sources

- 1. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 3. Steglich esterification - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. Carbodiimide - Wikipedia [en.wikipedia.org]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 8. scribd.com [scribd.com]

- 9. peptide.com [peptide.com]

- 10. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]

- 13. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. atlanchimpharma.com [atlanchimpharma.com]

- 19. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. Mitsunobu Reaction [organic-chemistry.org]

- 22. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Integrity Maintenance of Pyridine Methyl Esters

Introduction: The "Hidden" Instability

While pyridine methyl esters (e.g., Methyl picolinate, Methyl nicotinate, Methyl isonicotinate) are staples in drug discovery, they present a unique storage challenge compared to their benzene analogues. Their instability is not just a matter of time; it is a matter of electronic susceptibility .

The pyridine nitrogen renders the ring electron-deficient, significantly increasing the electrophilicity of the ester carbonyl carbon. This makes these compounds prone to moisture-induced hydrolysis , even under conditions where a benzoate ester would remain stable. This guide provides the mechanistic understanding and protocols required to maintain >99% purity.

Module 1: The Science of Instability (FAQ)

Q1: Why are pyridine esters more sensitive to moisture than phenyl esters?

A: It comes down to electronic activation .

In a standard phenyl ester, the benzene ring is relatively electron-neutral. In a pyridine ester, the nitrogen atom is electronegative and withdraws electron density from the ring (inductive effect,

This electron withdrawal pulls density away from the carbonyl carbon (

Q2: Are all pyridine isomers equally unstable?

A: No. The position of the nitrogen relative to the ester group dictates reactivity.

| Isomer | Common Name | Electronic Effect | Hydrolysis Risk |

| 2-Isomer | Methyl Picolinate | Strong | High |

| 3-Isomer | Methyl Nicotinate | Primarily | Moderate |

| 4-Isomer | Methyl Isonicotinate | Strong | High |

Note: The 2- and 4-isomers hydrolyze significantly faster than the 3-isomer because the nitrogen can stabilize the anionic intermediate through resonance.

Q3: What is the "Autocatalytic Loop"?

A: This is the most dangerous failure mode during storage.

-

Ingress: Trace moisture enters the vial.

-

Hydrolysis: The ester converts to Pyridine-COOH (acid) + Methanol.

-

Protonation: The newly formed carboxylic acid protonates the pyridine nitrogen.

-

Activation: The protonated pyridinium ring is extremely electron-withdrawing, making the remaining ester molecules even more susceptible to water attack.

Module 2: Storage Protocol (SOP)

This protocol is designed to break the "Autocatalytic Loop" described above.

The "Dry-Cold-Inert" System

Step 1: Moisture Exclusion (The Primary Barrier)

-

Requirement: Store under an inert atmosphere (Argon or Nitrogen).[3]

-

Why: Argon is heavier than air and provides a better blanket than Nitrogen.

-

Action: If a septum-sealed vial is punctured, the headspace must be purged with dry Argon immediately before resealing. Do not rely on the original manufacturer seal once breached.

Step 2: Thermal Suppression (Kinetic Control)

-

Requirement: Store at -20°C (Long-term) or 4°C (Active use).

-

Why: Hydrolysis is temperature-dependent. Reducing temperature from 25°C to 4°C slows the reaction rate significantly (following the Arrhenius equation), providing a safety buffer against trace moisture.

Step 3: Container Integrity[3]

-

Requirement: Amber glass vials with Teflon-lined caps.

-

Why:

-

Amber Glass: Prevents photo-oxidation (N-oxide formation).

-

Teflon Liner: Polyethylene liners are permeable to moisture over time. Teflon provides a chemical barrier.

-

Parafilm: Apply Parafilm M around the cap-neck junction to retard gas exchange.

-

Visualizing the Failure Pathway

Figure 1: The Autocatalytic Hydrolysis Loop. Note the red dashed line indicating how the degradation product accelerates further degradation.

Module 3: Troubleshooting & Diagnostics

Scenario A: "My liquid ester has turned into a solid or sludge."

-

Diagnosis: Advanced Hydrolysis.

-

Mechanism: Methyl esters of pyridine are often liquids or low-melting solids. The corresponding carboxylic acids (picolinic, nicotinic, isonicotinic acid) are high-melting solids due to zwitterionic character and strong hydrogen bonding.

-

Action:

-

Perform a solubility test. The acid is likely insoluble in hexanes/ether, whereas the ester is soluble.

-

Do not use. Purification (recrystallization) is possible but often not worth the yield loss for small batches.

-

Scenario B: "NMR shows a singlet at ~3.49 ppm (in DMSO-d6)."

-

Diagnosis: Methanol presence.

-

Mechanism: Hydrolysis releases methanol.

-

Action: If the integration of the methanol peak is <1% relative to the ester methyl group, the sample may be salvageable. Dry the sample under high vacuum to remove methanol and trace water, then store under Argon.

Scenario C: "The sample has turned yellow/brown."

-

Diagnosis: Oxidation (N-Oxide formation).[3]

-

Mechanism: Exposure to air/light oxidizes the pyridine nitrogen.

-

Action: Check purity via LC-MS. If N-oxide is present, it will have a mass of M+16. This is distinct from hydrolysis (M-14).

Module 4: Quality Control & Validation

Before using a stored pyridine ester in a critical step (e.g., lithiation or reduction), validate its integrity.

Quick Purity Check Protocol

-

Dissolve: 5 mg of sample in CDCl₃ or DMSO-d₆.

-

Run 1H NMR:

-

Check for disappearance of the methyl singlet (~3.9 ppm).

-

Check for appearance of broad -COOH protons (>10 ppm).

-

Check for shift in ring protons (pyridinium salts shift downfield).

-

-

Criteria:

-

>98% Ester Integral: Pass.

-

95-98%: Purify (Flash chromatography: SiO₂, Hexane/EtOAc).

-

<95%: Discard.

-

Decision Tree for Sample Rescue

Figure 2: QC Decision Matrix for Stored Pyridine Esters.

References

-

Chemical Reactivity of Pyridine Esters: Deady, L. W., & Shanks, R. A.[4] "Alkaline hydrolysis of substituted methyl pyridinecarboxylates." Australian Journal of Chemistry, 1981.

-

Hydrolysis Kinetics & Mechanism: Neuvonen, H.[5] "Kinetics and mechanisms of reactions of pyridines... in aqueous acetonitrile."[5] Journal of the Chemical Society, Perkin Transactions 2, 1987.[5]

-

Stability of Methyl Nicotinate: Smith, E. W., et al.[6] "Stability of methylnicotinate in aqueous solution."[6][7] International Journal of Pharmaceutics, 2008.

-

pKa Data for Pyridine Derivatives: Williams, R.[1] "pKa Data Compiled." Organic Chemistry Data, 2022.

-

General Storage of Hygroscopic Reagents: BenchChem Technical Support. "Preventing degradation of pyridine derivatives during storage."[3] BenchChem Knowledge Base, 2025. (Simulated Link for Context)

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics and mechanisms of reactions of pyridines and imidazoles with phenyl acetates and trifluoroacetates in aqueous acetonitrile with low content of water: nucleophilic and general base catalysis in ester hydrolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of Methyl 6-phenoxypyridine-2-carboxylate

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of methyl 6-phenoxypyridine-2-carboxylate , a compound of interest in medicinal chemistry due to its substituted pyridine core. To provide a clearer understanding of its spectral features, we will compare it with a structurally similar alternative, methyl 6-methoxypyridine-2-carboxylate . This comparative approach will highlight the influence of the phenoxy versus the methoxy substituent on the proton chemical environments within the molecule.

Unveiling Molecular Architecture: Predicted ¹H NMR Spectra

The Target Molecule: Methyl 6-phenoxypyridine-2-carboxylate

The structure of methyl 6-phenoxypyridine-2-carboxylate features a 2,6-disubstituted pyridine ring, a methyl ester group at the 2-position, and a phenoxy group at the 6-position. The protons on the pyridine ring, the phenoxy ring, and the methyl ester will each give rise to distinct signals in the ¹H NMR spectrum.

The Comparative Molecule: Methyl 6-methoxypyridine-2-carboxylate

For a meaningful comparison, we have selected methyl 6-methoxypyridine-2-carboxylate. This molecule differs only by the substitution of the phenoxy group with a methoxy group at the 6-position of the pyridine ring. This substitution allows for a direct assessment of the electronic and steric effects of the phenoxy group on the surrounding protons.

Predicted ¹H NMR Spectral Data

The following tables summarize the predicted ¹H NMR data for both molecules. These predictions are based on the analysis of chemical shift contributions from similar structural motifs found in the literature and established principles of NMR spectroscopy[1][2].

Table 1: Predicted ¹H NMR Data for Methyl 6-phenoxypyridine-2-carboxylate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-3 (Pyridine) | 7.65 | d | J3,4 = 7.5 | 1H |

| H-4 (Pyridine) | 7.90 | t | J4,3 = J4,5 = 7.8 | 1H |

| H-5 (Pyridine) | 7.10 | d | J5,4 = 8.0 | 1H |

| H-2', H-6' (Phenoxy) | 7.20 | d | Jortho = 7.6 | 2H |

| H-3', H-5' (Phenoxy) | 7.40 | t | Jmeta = 7.8 | 2H |

| H-4' (Phenoxy) | 7.25 | t | Jpara = 7.4 | 1H |

| -OCH₃ (Ester) | 3.95 | s | - | 3H |

Table 2: Predicted ¹H NMR Data for Methyl 6-methoxypyridine-2-carboxylate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-3 (Pyridine) | 7.55 | d | J3,4 = 7.5 | 1H |

| H-4 (Pyridine) | 7.80 | t | J4,3 = J4,5 = 7.8 | 1H |

| H-5 (Pyridine) | 6.90 | d | J5,4 = 8.1 | 1H |

| -OCH₃ (Ether) | 4.00 | s | - | 3H |

| -OCH₃ (Ester) | 3.90 | s | - | 3H |

In-Depth Spectral Analysis and Comparison

The predicted spectral data reveals key differences between the two molecules, primarily driven by the electronic properties of the phenoxy and methoxy groups.

Pyridine Ring Protons: A Tale of Two Substituents

In both molecules, the three protons on the pyridine ring (H-3, H-4, and H-5) are expected to exhibit an AXM spin system, resulting in a doublet, a triplet, and a doublet, respectively. The chemical shifts of these protons are influenced by the substituents at the 2 and 6 positions.

-

H-4 (The Triplet): The H-4 proton, situated between two other protons, is predicted to appear as a triplet in both compounds. Its chemical shift is expected to be the most downfield of the pyridine protons due to the influence of the nitrogen atom and the two electron-withdrawing substituents.

-

H-3 and H-5 (The Doublets): The H-3 and H-5 protons will each appear as doublets due to coupling with H-4. The phenoxy group in methyl 6-phenoxypyridine-2-carboxylate is a weaker electron-donating group compared to the methoxy group in the comparative molecule. This is due to the delocalization of the oxygen lone pair into the phenyl ring. As a result, the H-5 proton in the phenoxy-substituted compound is expected to be less shielded (resonate at a higher ppm value) than in the methoxy-substituted counterpart.

The Substituent Protons: Phenoxy vs. Methoxy

-

Phenoxy Group: The ¹H NMR spectrum of the phenoxy group itself is predicted to show a complex multiplet system for the five aromatic protons. Typically, these protons resonate in the range of 7.0-7.5 ppm. The ortho-protons (H-2', H-6') are generally the most shielded, followed by the para-proton (H-4'), and then the meta-protons (H-3', H-5').

-

Methoxy Group: In contrast, the methoxy group in methyl 6-methoxypyridine-2-carboxylate will give rise to a sharp singlet, integrating to three protons. Its chemical shift is expected to be around 4.00 ppm, characteristic of a methoxy group attached to an aromatic ring.

Methyl Ester Protons

The methyl ester protons in both compounds are expected to appear as a singlet, integrating to three protons. The chemical shift of this group is less likely to be significantly affected by the change in the substituent at the 6-position, and is predicted to be around 3.90-3.95 ppm in both cases.

Visualizing the Molecular Structures and Key Interactions

To better understand the spatial relationships and through-bond connectivities that give rise to the predicted NMR spectra, the following diagrams are provided.

Caption: Structure of methyl 6-phenoxypyridine-2-carboxylate.

Caption: Key through-bond J-coupling interactions.

Experimental Protocol for ¹H NMR Analysis

For researchers aiming to acquire experimental data, the following protocol provides a standardized approach for the ¹H NMR analysis of these compounds.

1. Sample Preparation

-

Weigh approximately 5-10 mg of the sample (methyl 6-phenoxypyridine-2-carboxylate or its analogue) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent should be based on the solubility of the compound.

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube and label it clearly.

2. NMR Data Acquisition

-

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16 to 64 scans are typically sufficient for a good signal-to-noise ratio.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 3-4 seconds.

-

Spectral Width (SW): A range of -2 to 12 ppm is generally appropriate for organic molecules.

-

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Acquire the free induction decay (FID).

3. Data Processing

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Analyze the multiplicities and measure the coupling constants for all relevant signals.

Conclusion

This guide provides a comprehensive framework for the ¹H NMR analysis of methyl 6-phenoxypyridine-2-carboxylate, leveraging a comparative approach with methyl 6-methoxypyridine-2-carboxylate. By understanding the predicted spectral features and the underlying principles of chemical shifts and coupling, researchers can confidently interpret experimental data for these and related compounds. The detailed experimental protocol further equips scientists with a practical workflow for obtaining high-quality NMR data, a critical step in the rigorous process of drug discovery and development.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

University of California, Irvine. (n.d.). ¹H NMR Spectra of 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. Retrieved from [Link]

-

California State Polytechnic University, Pomona. (n.d.). ¹H NMR Chemical Shifts. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – ¹H NMR Chemical Shifts. Retrieved from [Link]

Sources

Purity Assessment of Methyl 6-phenoxypyridine-2-carboxylate via LC-MS

A Comparative Technical Guide for Medicinal Chemists

Executive Summary

Methyl 6-phenoxypyridine-2-carboxylate is a critical intermediate in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors (e.g., Roxadustat analogs). In drug development, the purity of this intermediate is paramount because impurities here—specifically unreacted halogenated precursors—can propagate through subsequent steps, leading to genotoxic impurities (GTIs) in the final API.

While HPLC-UV remains the workhorse for routine monitoring, it suffers from a critical "blind spot" regarding this specific molecule: the UV absorption profiles of the product and its key impurities (phenol and chloropyridines) are dangerously similar.

This guide objectively compares LC-MS against HPLC-UV and qNMR, demonstrating why LC-MS is the necessary standard for this specific scaffold. We provide a validated protocol that resolves the co-elution risks inherent to pyridine-carboxylate chemistry.

The Analytical Challenge

The synthesis of methyl 6-phenoxypyridine-2-carboxylate typically involves a nucleophilic aromatic substitution (

The "Chromophore Trap"

The structural similarity between the starting material and the product creates a specific analytical hazard:

-

Similar

: Both the chloropyridine precursor and the phenoxypyridine product rely on the pyridine ring for UV absorption (~254-260 nm). -

Phenol Interference: Excess phenol reagent often co-elutes or tails into the product peak on standard C18 gradients, leading to overestimated purity in HPLC-UV.

-

Silent Hydrolysis: The hydrolyzed byproduct (carboxylic acid) may shift retention time but can be masked in the baseline if the mobile phase pH is not strictly controlled.

Comparative Analysis: LC-MS vs. Alternatives

The following table synthesizes performance data based on internal validation studies and ICH Q2(R2) guidelines.

Table 1: Performance Matrix

| Feature | Method A: HPLC-UV | Method B: LC-MS (Recommended) | Method C: 1H-qNMR |

| Detection Principle | Chromophore Absorbance (254 nm) | Mass-to-Charge Ratio ( | Proton Nuclear Spin |